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Compound of Interest

Compound Name: 8-Iodoisoquinoline

CAS No.: 1131605-27-0

Cat. No.: B3059433

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the C8-
Functionalized Isoquinoline Scaffold
The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural

basis for a vast array of natural alkaloids and synthetic compounds with significant

pharmacological activity.[1][2] While modifications at various positions have been explored,

functionalization at the C8-position offers a unique steric and electronic environment, making it

a valuable vector for tuning molecular properties. 8-Iodoisoquinoline emerges as a key

intermediate in this context. It is not merely a halogenated heterocycle but a versatile building

block, primed for sophisticated carbon-carbon bond-forming reactions. The presence of the

iodo group at the sterically demanding peri-position allows for the introduction of diverse

functionalities through modern cross-coupling chemistry, enabling access to novel chemical

space in drug discovery and materials science. This guide provides an in-depth look at the core

properties, synthesis, reactivity, and strategic applications of 8-iodoisoquinoline.
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Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and spectral properties is fundamental to its

effective use in synthesis and for accurate characterization of its derivatives.

Core Properties
8-Iodoisoquinoline is a solid at room temperature, a characteristic imparted by the heavy

iodine atom which increases intermolecular forces compared to the parent isoquinoline, a liquid

with a melting point of 26-28 °C.[1]

Property Value Source/Comment

Molecular Formula C₉H₆IN

Molecular Weight 255.06 g/mol
Calculated from atomic

weights.

Appearance Solid
Inferred from related iodo-

aromatics.

Solubility

Low in water; Soluble in

common organic solvents

(e.g., DCM, THF, DMF,

Chloroform)

The parent isoquinoline is

sparingly soluble in water but

dissolves well in organic

solvents.[1]

pKa ~3-4 (of the protonated amine)

The pKa of the parent

isoquinolinium ion is 5.14.[1]

The electron-withdrawing

nature of iodine is expected to

decrease the basicity of the

nitrogen atom, thus lowering

the pKa.

Storage Store in a cool, dark, dry place.

Recommended for

halogenated and light-sensitive

organic compounds.

Spectroscopic Signature
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Accurate interpretation of spectroscopic data is critical for reaction monitoring and product

verification. While a publicly available, fully assigned spectrum for 8-iodoisoquinoline is not

readily available, its characteristic features can be reliably predicted based on the analysis of

the parent isoquinoline and related 8-substituted derivatives.[3][4]

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton spectrum will display six signals in the aromatic region (typically δ 7.0–

9.5 ppm).

The protons on the pyridine ring (H1 and H3) will appear as singlets or narrow doublets at

the most downfield positions, with H1 being significantly deshielded by the adjacent

nitrogen.

The protons on the benzene ring (H4, H5, H6, H7) will form a more complex pattern. The

introduction of the iodine atom at C8 will exert a deshielding effect on the peri-proton at

H7. Protons H5 and H6 will likely form a multiplet, with their exact shifts influenced by

through-space effects from the iodine atom. Standard aromatic coupling constants (ortho:

~7-9 Hz, meta: ~1-3 Hz, para: <1 Hz) will define the splitting patterns.[5]

¹³C NMR: The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals

for the nine carbon atoms.[6]

The carbon bearing the iodine (C8) will be shifted significantly upfield (to a lower ppm

value) due to the "heavy atom effect," a hallmark of iodo-substituted aromatics. Its signal is

often broad and of lower intensity.

The carbons of the pyridine ring (C1, C3) will be downfield, influenced by the

electronegativity of the nitrogen atom.

The remaining six carbons of the fused benzene ring will appear in the typical aromatic

region (δ 120–140 ppm).

1.2.2. Mass Spectrometry (MS)

The mass spectrum provides unambiguous confirmation of the molecular weight and elemental

composition.
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Molecular Ion (M⁺): A prominent peak will be observed at m/z = 255, corresponding to the

molecular weight of the compound.

Isotopic Pattern: The presence of iodine (¹²⁷I, 100% abundance) will not give a complex

isotopic cluster like bromine or chlorine, but its presence is confirmed by the mass.

Fragmentation: A characteristic and often dominant fragmentation pathway will be the loss of

the iodine radical (I•), leading to a significant peak at m/z = 128 (M - 127), corresponding to

the isoquinoline cation.[7][8]

1.2.3. Infrared (IR) Spectroscopy

The IR spectrum will be dominated by vibrations characteristic of the aromatic isoquinoline

core.

C-H stretching: Aromatic C-H stretches will appear above 3000 cm⁻¹.

C=C and C=N stretching: A series of sharp bands in the 1600–1450 cm⁻¹ region are

characteristic of the aromatic ring system.[3]

C-H bending: Out-of-plane C-H bending vibrations in the 900–650 cm⁻¹ region (the

"fingerprint region") are highly characteristic of the substitution pattern.

C-I vibration: The C-I stretching vibration is expected to appear in the far-IR region, typically

around 500-600 cm⁻¹, and may be weak.

Synthesis of 8-Iodoisoquinoline
The most reliable and direct method for the synthesis of 8-iodoisoquinoline is via the

Sandmeyer reaction, starting from the commercially available 8-aminoisoquinoline. This classic

transformation provides a robust route for introducing a halogen at a specific position on an

aromatic ring.[9]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Isoquinoline - Wikipedia [en.wikipedia.org]

2. tsijournals.com [tsijournals.com]

3. DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline - PubMed
[pubmed.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b3059433/docs?utm_src=pdf-body-img#8-iodoisoquinoline-a-technical-guide-for-advanced-synthesis
https://www.benchchem.com/product/b3059433?utm_src=pdf-custom-synthesis#bc-rfq
https://en.wikipedia.org/wiki/Isoquinoline
https://www.tsijournals.com/articles/1h-and-13c-nmr-investigation-of-quinoline-pharmaceutical-derivatives-interpretation-of-chemical-shifts-and-their-comparison-with-t-13769.html
https://pubmed.ncbi.nlm.nih.gov/15649800/
https://pubmed.ncbi.nlm.nih.gov/15649800/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3059433?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


4. researchgate.net [researchgate.net]

5. acdlabs.com [acdlabs.com]

6. chem.libretexts.org [chem.libretexts.org]

7. researchgate.net [researchgate.net]

8. researchgate.net [researchgate.net]

9. Interrogation of a Sonogashira cross-coupling of 8-bromoguanosine with phenylacetylene
on amberlite: evidence for Pd/Cu ion binding and propagation of Pd/Cu nanoparticles -
PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [8-Iodoisoquinoline: A Technical Guide for Advanced
Synthesis]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3059433/docs#8-iodoisoquinoline-a-technical-guide-
for-advanced-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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